molecular formula C8H8Cl2S B1458766 3,5-Dichloro-2-methylthioanisole CAS No. 1803780-70-2

3,5-Dichloro-2-methylthioanisole

Cat. No.: B1458766
CAS No.: 1803780-70-2
M. Wt: 207.12 g/mol
InChI Key: GMCMJFNINYQWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methylthioanisole typically involves the chlorination of 2-methylthioanisole. One common method includes the reaction of 2-methylthioanisole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the anisole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylthioanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylthioanisole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction leads to the formation of stable complexes, thereby inhibiting the enzyme’s activity. The pathways involved include the disruption of metabolic processes and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylthioanisole
  • 3,5-Dichloro-4-methylthioanisole
  • 2,6-Dichloro-3-methylthioanisole

Uniqueness

3,5-Dichloro-2-methylthioanisole is unique due to its specific substitution pattern on the anisole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its ability to form stable complexes with biological molecules distinguishes it from other similar compounds .

Properties

IUPAC Name

1,5-dichloro-2-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCMJFNINYQWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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